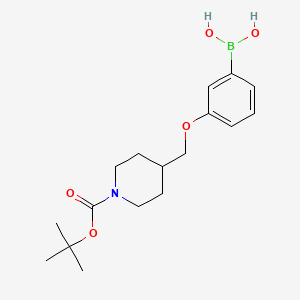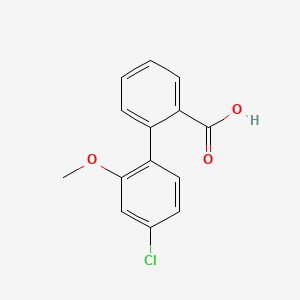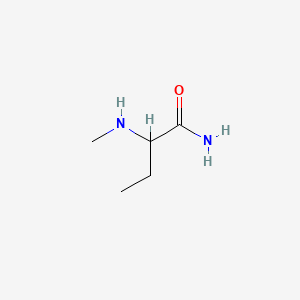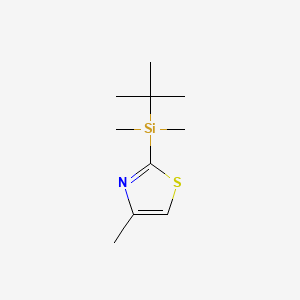
1-Amino-2,1'-azonaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Amino-2,1’-azonaphthalene is an organic compound that belongs to the class of azo compounds These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings The specific structure of 1-Amino-2,1’-azonaphthalene includes an amino group (-NH2) attached to the naphthalene ring, which is connected to another naphthalene ring through an azo linkage
準備方法
The synthesis of 1-Amino-2,1’-azonaphthalene typically involves the following steps:
Diazotization: The process begins with the diazotization of 1-naphthylamine. This involves treating 1-naphthylamine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with another naphthalene derivative, such as 2-naphthol, under alkaline conditions to form the azo compound. The reaction is typically carried out in an aqueous medium at low temperatures to ensure the stability of the diazonium salt.
Purification: The resulting 1-Amino-2,1’-azonaphthalene is purified through recrystallization or chromatography to obtain the desired product with high purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including continuous flow processes and the use of automated reactors to ensure consistent quality and yield.
化学反応の分析
1-Amino-2,1’-azonaphthalene undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents such as potassium permanganate or nitric acid.
Reduction: The azo linkage can be reduced to form hydrazo compounds using reducing agents like sodium dithionite or zinc in acetic acid.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, to introduce different functional groups.
Common reagents and conditions used in these reactions include acidic or basic media, specific catalysts, and controlled temperatures to achieve the desired transformations. Major products formed from these reactions include various substituted derivatives of 1-Amino-2,1’-azonaphthalene, which can be further utilized in organic synthesis.
科学的研究の応用
1-Amino-2,1’-azonaphthalene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and dyes. Its azo linkage makes it a valuable precursor for the production of azo dyes, which are widely used in the textile industry.
Biology: The compound can be used in biological studies to investigate the effects of azo compounds on living organisms. It serves as a model compound for studying the metabolism and toxicity of azo dyes.
Medicine: Research is ongoing to explore the potential use of 1-Amino-2,1’-azonaphthalene derivatives in medicinal chemistry, particularly in the development of new drugs with antimicrobial or anticancer properties.
Industry: Beyond dye manufacturing, the compound is used in the production of pigments, inks, and other materials that require stable and vibrant colors.
作用機序
The mechanism of action of 1-Amino-2,1’-azonaphthalene primarily involves its interaction with biological molecules through its azo linkage and amino group. The compound can undergo metabolic activation in living organisms, leading to the formation of reactive intermediates that can bind to cellular macromolecules such as DNA, proteins, and lipids. This interaction can result in various biological effects, including mutagenicity and cytotoxicity. The specific molecular targets and pathways involved depend on the structure of the compound and the nature of the biological system.
類似化合物との比較
1-Amino-2,1’-azonaphthalene can be compared with other similar compounds, such as:
1-Aminonaphthalene: This compound lacks the azo linkage and has different chemical properties and applications.
2-Aminonaphthalene: Similar to 1-Aminonaphthalene but with the amino group positioned differently on the naphthalene ring.
Aminonaphthalenesulfonic acids: These compounds contain both amino and sulfonic acid groups, making them useful as precursors to dyes and other industrial chemicals.
The uniqueness of 1-Amino-2,1’-azonaphthalene lies in its azo linkage, which imparts distinct chemical reactivity and applications compared to other naphthalene derivatives.
特性
CAS番号 |
16291-24-0 |
|---|---|
分子式 |
C20H15N3 |
分子量 |
297.361 |
IUPAC名 |
2-(naphthalen-1-yldiazenyl)naphthalen-1-amine |
InChI |
InChI=1S/C20H15N3/c21-20-17-10-4-2-7-15(17)12-13-19(20)23-22-18-11-5-8-14-6-1-3-9-16(14)18/h1-13H,21H2 |
InChIキー |
APWICRZVXKRQAT-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2N=NC3=C(C4=CC=CC=C4C=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Bromobenzo[d]isoxazole](/img/structure/B572541.png)
![N',N'-Diethyl-N-[4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propane-1,3-diamine](/img/structure/B572542.png)
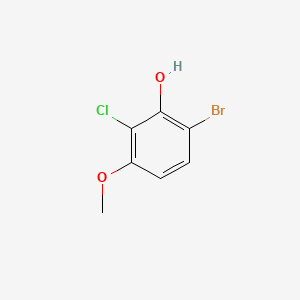
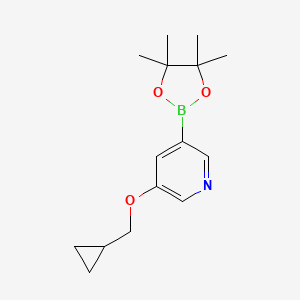
![7-(3-Bromophenyl)-5,8-diazaspiro[3.4]octan-6-one](/img/structure/B572546.png)
